Ethyl 2,3-dioxobutanoate

Vue d'ensemble

Description

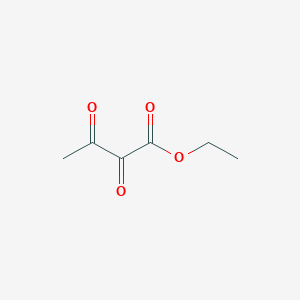

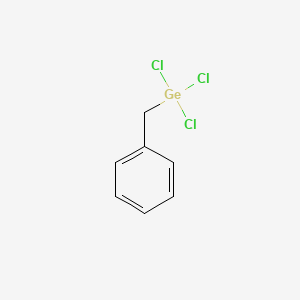

Ethyl 2,3-dioxobutanoate is a chemical compound with the molecular formula C6H8O412. It is also known by other names such as Butanoic acid, 2,3-dioxo-, ethyl ester1.

Synthesis Analysis

While specific synthesis methods for Ethyl 2,3-dioxobutanoate are not readily available from the search results, it’s worth noting that the compound could potentially be synthesized from commercially low-cost β-cyclodextrin, 2-bromobenzaldehyde, and ethyl 2,3-dioxobutanoate3.

Molecular Structure Analysis

The molecular structure of Ethyl 2,3-dioxobutanoate consists of 6 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms1. The exact mass of the molecule is 144.04225873 g/mol1.

Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2,3-dioxobutanoate are not readily available from the search results. However, it’s worth noting that the compound could potentially be involved in various chemical reactions given its molecular structure.Physical And Chemical Properties Analysis

Ethyl 2,3-dioxobutanoate has a molecular weight of 144.1250042. The exact mass is 144.042004. The compound has a polar surface area of 60.440001.Applications De Recherche Scientifique

-

Food Industry

- Ethyl 2,3-dioxobutanoate, also known as ethyl butanoate, is well known for its value as a flavor chemical in food industries . It is naturally present in many fermented foods .

- The enzymatic production of ethyl butanoate has advantages over direct extraction or chemical production in terms of cost, time, and product acceptance being natural .

- Studies have been published in the last three decades using lipase from different sources as a biocatalyst .

-

Pharmaceutical Industry

- Ethyl 2,3-dioxobutanoate is used for R&D purposes . It’s used in the reduction of ethyl 3-oxobutanoate to ethyl (S)-3-hydroxybutanoate .

- This reduction process has been investigated using cell suspensions of baker’s yeast (Saccharomyces cerevisiae) in a continuously operated reactor with cell retention .

- High degrees of conversion (91–98%) and high extents of reduction (88–92%) were obtained .

-

Chemical Industry

- Ethyl 2,3-dioxobutanoate is a valuable multi-purpose intermediate in organic synthesis .

- It’s used in the production of various chemical substances such as pyrazole-3 (5)-ethyl esters and their derivatives which are important intermediates in the preparation of agrochemicals, microbicides, herbicides .

-

Biotechnology

- Ethyl 2,3-dioxobutanoate is involved in the production of 2,3-butanediol (2,3-BDO), a key compound that can be used to produce various chemical substances .

- 2,3-BDO production using biological processes has attracted extensive attention for achieving a sustainable society through the production of useful compounds from renewable resources .

-

Academic Research

-

Industrial Applications

- Ethyl 2,3-dioxobutanoate is used in the industrial production of 2,3-butanediol (2,3-BDO) for diverse industries, including chemical, cosmetics, agriculture, and pharmaceutical areas .

- Several bio-based 2,3-BDO production processes have been developed and their economic advantages over petro-based production process have been reported .

-

Cosmetics Industry

-

Environmental Science

-

Material Science

- Ethyl 2,3-dioxobutanoate is used in the energy sector as a component in the formulation of biofuels .

- It’s used in the production of biodiesel and other renewable energy sources .

- Ethyl 2,3-dioxobutanoate is used in agriculture as a component in the formulation of pesticides .

- It’s used in the synthesis of agrochemicals, including herbicides and insecticides .

- Ethyl 2,3-dioxobutanoate is used in the textile industry as a component in the formulation of textile finishes .

- It’s used in the production of textile finishes that enhance the properties of textiles, including water repellency, wrinkle resistance, and colorfastness .

- Ethyl 2,3-dioxobutanoate is used in research and development as a reference standard .

- It’s used in the development and validation of analytical methods for the determination of volatile organic compounds .

- Ethyl 2,3-dioxobutanoate is used as a precursor in the synthesis of various chemical substances .

- It’s used in the production of agrochemicals, including herbicides and insecticides .

- Ethyl 2,3-dioxobutanoate is used in the energy sector as a component in the formulation of biofuels .

- It’s used in the production of biodiesel and other renewable energy sources .

- Ethyl 2,3-dioxobutanoate is used in the textile industry as a component in the formulation of textile finishes .

- It’s used in the production of textile finishes that enhance the properties of textiles, including water repellency, wrinkle resistance, and colorfastness .

Safety And Hazards

When handling Ethyl 2,3-dioxobutanoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes56. Use of personal protective equipment and chemical impermeable gloves is recommended56. Ensure adequate ventilation and remove all sources of ignition56.

Orientations Futures

While specific future directions for Ethyl 2,3-dioxobutanoate are not readily available from the search results, it’s worth noting that the compound could potentially be used in various chemical reactions and syntheses given its molecular structure.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.

Propriétés

IUPAC Name |

ethyl 2,3-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEPWEZRMUOMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482873 | |

| Record name | ethyl 2,3-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dioxobutanoate | |

CAS RN |

1723-25-7 | |

| Record name | ethyl 2,3-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde](/img/structure/B1611541.png)

![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)